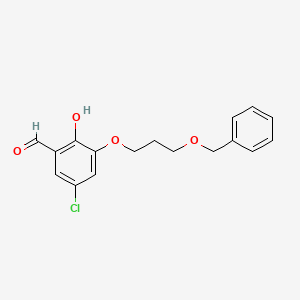
5-chloro-2-hydroxy-3-(3-phenylmethoxypropoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-hydroxy-3-(3-phenylmethoxypropoxy)benzaldehyde is an organic compound with a complex structure that includes a chlorinated benzaldehyde core, a hydroxy group, and a phenylmethoxypropoxy side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-3-(3-phenylmethoxypropoxy)benzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Hydroxylation: The addition of a hydroxy group to the benzaldehyde ring.
Etherification: The attachment of the phenylmethoxypropoxy side chain through an ether bond.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques to achieve the desired quality standards.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-hydroxy-3-(3-phenylmethoxypropoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: 5-chloro-2-hydroxy-3-(3-phenylmethoxypropoxy)benzoic acid.
Reduction: 5-chloro-2-hydroxy-3-(3-phenylmethoxypropoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-chloro-2-hydroxy-3-(3-phenylmethoxypropoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-hydroxy-3-(3-phenylmethoxypropoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the context of its application, such as its role in inhibiting microbial growth or modulating cellular pathways in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2-hydroxy-3-methoxybenzaldehyde: Lacks the phenylmethoxypropoxy side chain.
2-hydroxy-3-(3-phenylmethoxypropoxy)benzaldehyde: Lacks the chlorine atom.
5-chloro-2-hydroxybenzaldehyde: Lacks both the methoxy and phenylmethoxypropoxy groups.
Uniqueness
5-chloro-2-hydroxy-3-(3-phenylmethoxypropoxy)benzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the phenylmethoxypropoxy side chain, in particular, distinguishes it from simpler analogs and may enhance its interactions with biological targets.
Propiedades
Fórmula molecular |
C17H17ClO4 |
|---|---|
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-3-(3-phenylmethoxypropoxy)benzaldehyde |
InChI |
InChI=1S/C17H17ClO4/c18-15-9-14(11-19)17(20)16(10-15)22-8-4-7-21-12-13-5-2-1-3-6-13/h1-3,5-6,9-11,20H,4,7-8,12H2 |
Clave InChI |
VGENGIKSNQJMRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCCOC2=CC(=CC(=C2O)C=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-Chloropropyl)thio]-4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazole](/img/structure/B8634826.png)
![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylethylsulfanyl]acetate](/img/structure/B8634830.png)
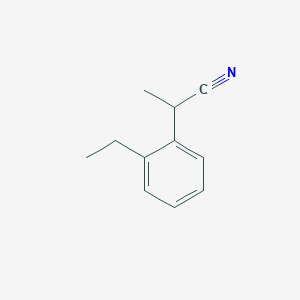

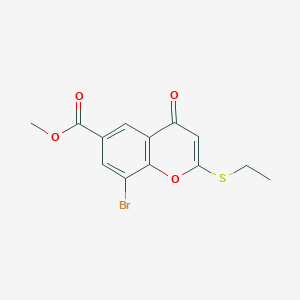
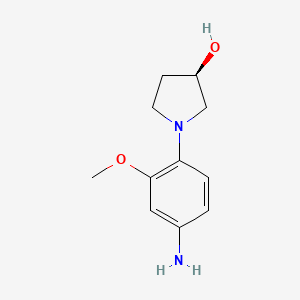

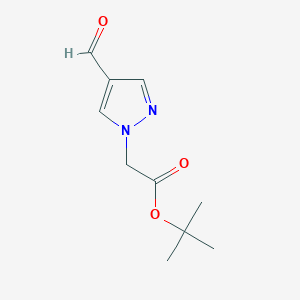
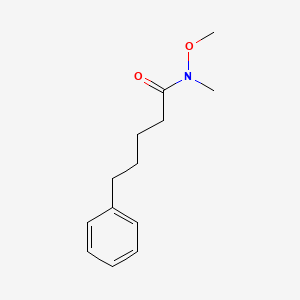

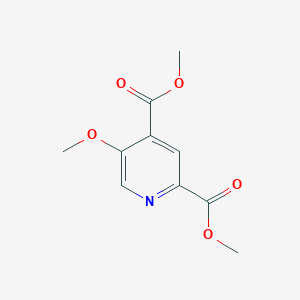
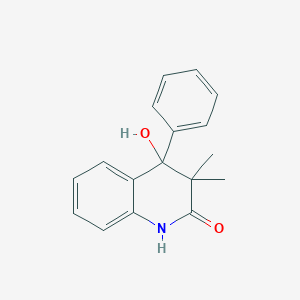
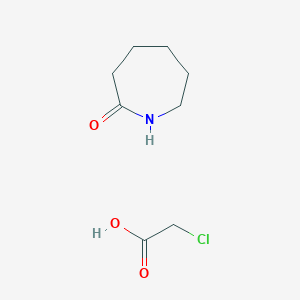
![3-(2-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-7-yl)aniline](/img/structure/B8634917.png)
